REACTION_CXSMILES
|
[Na].[OH:2][C:3]1([C:16]([OH:18])=[O:17])[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.O=O.S(=O)(O)[O-].[Na+].[CH3:26]O>O>[CH3:26][O:17][C:16]([C:3]1([OH:2])[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:18] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice and, after 15 min.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After 30 min. the mixture was evaporated to dryness
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with 2×100 mL acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The remaining inorganic salts were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(C2=CC=CC=C2C2=NC=CC=C21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |